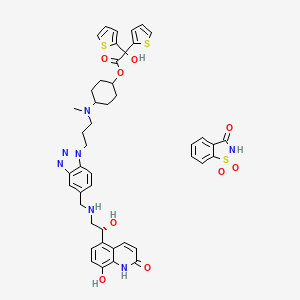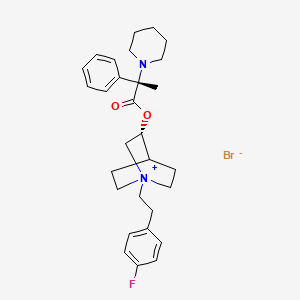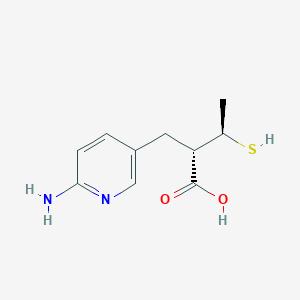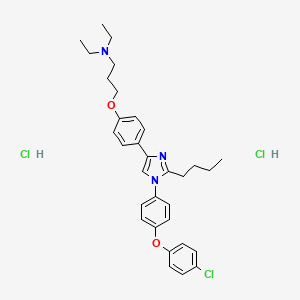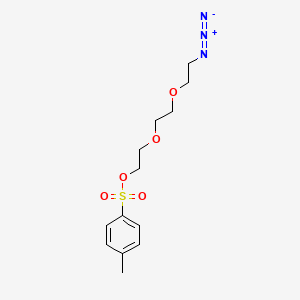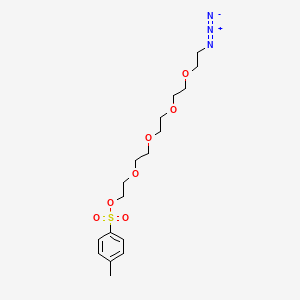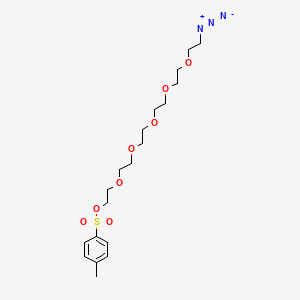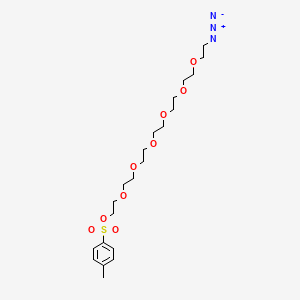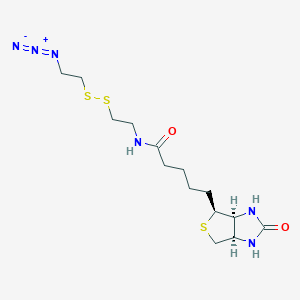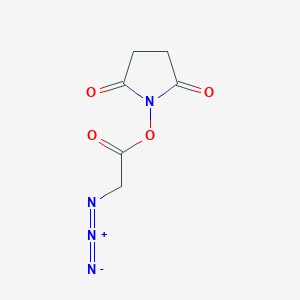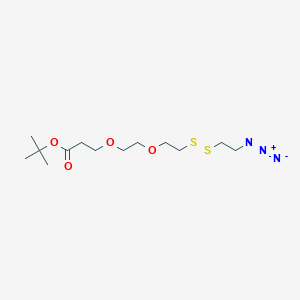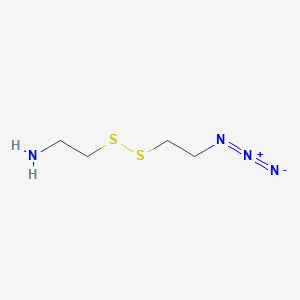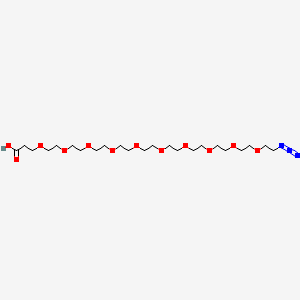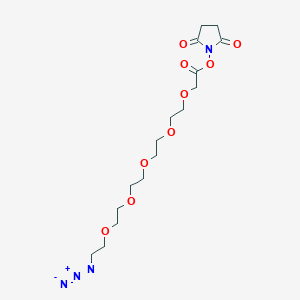
Azido-PEG5-CH2CO2-NHS
Übersicht
Beschreibung
Azido-PEG5-CH2CO2-NHS is a PEG-based PROTAC linker . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It is a click chemistry reagent and can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Synthesis Analysis
Azido-PEG5-CH2CO2-NHS is used in the synthesis of PROTACs . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular weight of Azido-PEG5-CH2CO2-NHS is 418.40 g/mol . Its molecular formula is C16H26N4O9 . It appears as a liquid that is colorless to light yellow .Chemical Reactions Analysis
Azido-PEG5-CH2CO2-NHS can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG5-CH2CO2-NHS is a very active pegylation reagent with 5 PEG units . The hydrophilic PEG spacer increases solubility in aqueous media . It is stored at -20°C, sealed storage, away from moisture .Wissenschaftliche Forschungsanwendungen
Pegylation Reagent
Azido-PEG5-CH2CO2-NHS is used as a pegylation reagent. Pegylation is the process of attaching polyethylene glycol (PEG) polymer chains to molecules and macrostructures, like a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents .
Increasing Solubility
The hydrophilic PEG spacer in Azido-PEG5-CH2CO2-NHS increases solubility in aqueous media . This property is beneficial in drug delivery systems where solubility can influence the bioavailability of the drug.
Click Chemistry
The azide group in Azido-PEG5-CH2CO2-NHS allows the reaction with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . Click Chemistry is a type of chemical synthesis that is reliable, wide in scope, and easy to perform.
Protein Labeling
The NHS ester present in Azido-PEG5-CH2CO2-NHS can be used to label the primary amines (-NH2) of proteins . This is useful in various biological applications such as tracking the distribution of the protein in cells.
Oligonucleotide Modification
Azido-PEG5-CH2CO2-NHS can also be used to modify amine-modified oligonucleotides . This can be useful in the development of novel therapeutic strategies involving nucleic acids.
Bio-conjugation
Azido-PEG5-CH2CO2-NHS is a non-cleavable linker for bio-conjugation . Bio-conjugation is the process of joining two biomolecules together, which is used in many areas of research and drug development.
Wirkmechanismus
Target of Action
Azido-PEG5-CH2CO2-NHS is primarily targeted towards the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Mode of Action
The compound interacts with its targets through a two-step process. First, the NHS ester of Azido-PEG5-CH2CO2-NHS reacts with the primary amines (-NH2) of proteins or other amine-containing molecules, leading to the formation of stable amide bonds . Second, the azide group of the compound undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing alkyne, BCN, or DBCO groups . This reaction yields a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by Azido-PEG5-CH2CO2-NHS are primarily related to protein degradation. The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can have various downstream effects, depending on the specific roles of the proteins in cellular processes .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Azido-PEG5-CH2CO2-NHS is the formation of a stable triazole linkage with target molecules . This linkage enables the selective degradation of target proteins when the compound is used in the synthesis of PROTACs .
Action Environment
The action, efficacy, and stability of Azido-PEG5-CH2CO2-NHS can be influenced by various environmental factors. For instance, the CuAAC reaction requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in hydrophilic environments . .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O9/c17-19-18-3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-16(23)29-20-14(21)1-2-15(20)22/h1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZIAMWWCOXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG5-CH2CO2-NHS | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



